molecular formula C10H16O B11949802 Bicyclo[5.2.1]decan-10-one CAS No. 4696-15-5

Bicyclo[5.2.1]decan-10-one

Cat. No.: B11949802
CAS No.: 4696-15-5
M. Wt: 152.23 g/mol
InChI Key: ADKYDFHEEOWNNR-UHFFFAOYSA-N
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Description

Bicyclo[5.2.1]decan-10-one is an organic compound with the molecular formula C10H16O. It is a bicyclic ketone, characterized by its unique structure that includes a fused ring system. This compound is of interest in various fields of chemistry due to its structural properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

Bicyclo[5.2.1]decan-10-one can be synthesized through several methods. One common approach involves the reductive cyclization of 4-tosyloxythis compound. This reaction typically uses sodium borohydride as a reducing agent in an ether solvent, followed by recrystallization from methanol to obtain the desired product .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the compound can be produced on a larger scale using similar synthetic routes as those used in laboratory settings. The scalability of these methods depends on the availability of starting materials and the efficiency of the reaction conditions.

Chemical Reactions Analysis

Types of Reactions

Bicyclo[5.2.1]decan-10-one undergoes various chemical reactions, including:

    Oxidation: The ketone group can be oxidized to form carboxylic acids or other oxidized derivatives.

    Reduction: The ketone can be reduced to form alcohols using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at positions adjacent to the ketone group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution: Nucleophiles such as Grignard reagents or organolithium compounds can be used under appropriate conditions.

Major Products

    Oxidation: Carboxylic acids or esters.

    Reduction: Alcohols.

    Substitution: Various substituted bicyclic compounds depending on the nucleophile used.

Scientific Research Applications

Bicyclo[5.2.1]decan-10-one has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the construction of complex bicyclic structures.

    Biology: The compound can be used in the study of enzyme-catalyzed reactions involving ketones.

    Industry: Used in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of bicyclo[5.2.1]decan-10-one involves its reactivity as a ketone. The carbonyl group can participate in various chemical reactions, acting as an electrophile in nucleophilic addition reactions. The bicyclic structure also influences the compound’s reactivity and stability, making it a valuable intermediate in organic synthesis.

Comparison with Similar Compounds

Similar Compounds

  • Bicyclo[5.3.1]undecan-9-one
  • Bicyclo[8.3.1]tetradec-10-en-12-one
  • Bicyclo[4.2.1]nonan-9-one

Uniqueness

Bicyclo[5.2.1]decan-10-one is unique due to its specific ring structure and the position of the ketone group. This configuration imparts distinct reactivity patterns compared to other bicyclic ketones, making it a valuable compound in synthetic organic chemistry.

Properties

CAS No.

4696-15-5

Molecular Formula

C10H16O

Molecular Weight

152.23 g/mol

IUPAC Name

bicyclo[5.2.1]decan-10-one

InChI

InChI=1S/C10H16O/c11-10-8-4-2-1-3-5-9(10)7-6-8/h8-9H,1-7H2

InChI Key

ADKYDFHEEOWNNR-UHFFFAOYSA-N

Canonical SMILES

C1CCC2CCC(C2=O)CC1

Origin of Product

United States

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